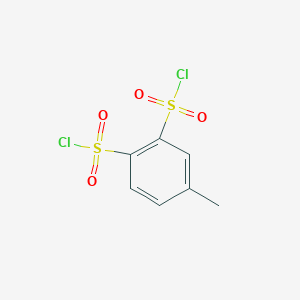

Toluene-3,4-disulfonyl chloride

Description

BenchChem offers high-quality Toluene-3,4-disulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Toluene-3,4-disulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

26627-38-3 |

|---|---|

Molecular Formula |

C7H6Cl2O4S2 |

Molecular Weight |

289.2 g/mol |

IUPAC Name |

4-methylbenzene-1,2-disulfonyl chloride |

InChI |

InChI=1S/C7H6Cl2O4S2/c1-5-2-3-6(14(8,10)11)7(4-5)15(9,12)13/h2-4H,1H3 |

InChI Key |

BWJBYGKQBMETND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Toluene-3,4-disulfonyl chloride CAS 26627-38-3 properties

An In-Depth Technical Guide to Toluene-3,4-disulfonyl chloride (CAS 26627-38-3): Properties, Reactivity, and Synthetic Applications

Introduction

Toluene-3,4-disulfonyl chloride, identified by CAS number 26627-38-3, is a bifunctional aromatic sulfonyl chloride. While specific literature on this particular isomer is less prevalent than its well-known counterpart, p-toluenesulfonyl chloride (TsCl), its chemical behavior is governed by the two highly reactive sulfonyl chloride (-SO₂Cl) groups attached to the toluene core. These groups render the molecule a powerful electrophile, making it a valuable, albeit specialized, intermediate in organic synthesis.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the known and inferred properties of Toluene-3,4-disulfonyl chloride. It will delve into its core reactivity, drawing parallels with related sulfonyl chlorides, and present its most significant documented application: the synthesis of toluene-3,4-dithiol, a crucial ligand and analytical reagent.

Part 1: Physicochemical and Spectroscopic Profile

Detailed experimental data for Toluene-3,4-disulfonyl chloride is not widely published. However, its properties can be reliably inferred from its structure and the extensive data available for analogous compounds like p-toluenesulfonyl chloride and benzenesulfonyl chlorides.

Core Properties

| Property | Value / Description | Rationale / Source |

| CAS Number | 26627-38-3 | - |

| Molecular Formula | C₇H₆Cl₂O₄S₂ | Derived from structure. |

| Molecular Weight | 289.16 g/mol | Calculated from formula. |

| Appearance | Expected to be a white to off-white crystalline solid. | Based on related sulfonyl chlorides like TsCl, which are solids.[1][2] |

| Solubility | Insoluble and reactive with water. Soluble in common aprotic organic solvents (e.g., toluene, dichloromethane, THF, diethyl ether). | Sulfonyl chlorides readily hydrolyze in water but are soluble in non-nucleophilic organic solvents.[1][2] |

| Melting Point | Not specified in available literature. Expected to be a solid with a defined melting point. | - |

| Boiling Point | Decomposes upon heating at atmospheric pressure. Can be distilled under high vacuum. | High molecular weight and reactivity suggest decomposition at higher temperatures. |

| Reactivity with Water | Reacts, potentially violently, with water and moisture to produce hydrochloric acid (HCl) and toluene-3,4-disulfonic acid.[1][3] | This is a characteristic reaction of all sulfonyl halides.[4] |

Anticipated Spectroscopic Data

-

¹H NMR: The spectrum would feature a singlet for the methyl (CH₃) protons around 2.4-2.5 ppm. The aromatic region would display a complex pattern for the three protons on the benzene ring.

-

¹³C NMR: Signals would be present for the methyl carbon, the six aromatic carbons (four substituted, two unsubstituted), with the carbons bearing the sulfonyl chloride groups being significantly downfield.

-

IR Spectroscopy: Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds would be prominent in the regions of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively.

Part 2: Synthesis and Core Reactivity

The reactivity of Toluene-3,4-disulfonyl chloride is dominated by the electrophilic nature of the sulfur atoms within the two sulfonyl chloride groups. These sulfur centers are highly susceptible to attack by a wide range of nucleophiles.

Plausible Synthesis Route

The most direct industrial method for preparing sulfonyl chlorides is through the chlorosulfonation of the parent aromatic compound. Toluene-3,4-disulfonyl chloride is likely synthesized via the exhaustive chlorosulfonation of toluene using an excess of a strong chlorosulfonating agent, such as chlorosulfonic acid (ClSO₃H). This reaction proceeds through electrophilic aromatic substitution.

Caption: Plausible synthesis of Toluene-3,4-disulfonyl chloride.

Causality in Synthesis: Toluene is an activated aromatic ring due to the electron-donating methyl group, which directs electrophilic substitution primarily to the ortho and para positions. To achieve disubstitution at the 3 and 4 positions, forcing conditions and a significant excess of the reagent are likely required, which can overcome the typical directing effects and lead to multiple substitutions.

Fundamental Reactivity

The sulfonyl chloride functional group is a cornerstone of synthetic chemistry, acting as a highly effective electrophile.[5] The presence of two such groups in Toluene-3,4-disulfonyl chloride allows for difunctionalization of nucleophilic substrates.

-

Reaction with Amines (Sulfonamide Formation): In the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct, it reacts with primary or secondary amines to form stable disulfonamides. This reaction is fundamental to the synthesis of sulfa drugs and other biologically active molecules.[1][4][6]

-

Reaction with Alcohols (Sulfonate Ester Formation): It reacts with alcohols to form disulfonate esters. This transformation is pivotal in organic synthesis as it converts a poor leaving group (hydroxyl, -OH) into an excellent leaving group (-OTs), facilitating subsequent nucleophilic substitution or elimination reactions.[3][4][7]

-

Reduction to Thiols: Strong reducing agents can reduce the sulfonyl chloride groups to thiols (-SH). This specific reaction is the primary documented application of Toluene-3,4-disulfonyl chloride.

Caption: Core reactivity pathways of Toluene-3,4-disulfonyl chloride.

Part 3: Key Application in Synthesis: Preparation of Toluene-3,4-dithiol

The most significant and well-documented use of Toluene-3,4-disulfonyl chloride is as a direct precursor to Toluene-3,4-dithiol (CAS 496-74-2).[8][9] This dithiol is an important organosulfur compound used as a chelating agent for various metals and as a reagent in qualitative inorganic analysis, where it forms distinctively colored precipitates.[8][9]

Experimental Protocol: Reduction to Toluene-3,4-dithiol

The conversion is achieved through the reduction of both sulfonyl chloride groups. A classic and effective method involves the use of tin metal in the presence of concentrated hydrochloric acid.[8][9]

Step-by-Step Methodology:

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer and a reflux condenser is charged with granulated tin and concentrated hydrochloric acid. The mixture is stirred to create a suspension.

-

Addition of Reagent: Toluene-3,4-disulfonyl chloride is added portion-wise to the stirred suspension. The addition rate should be controlled to manage the exothermic reaction.

-

Reaction: The mixture is heated to reflux and maintained at that temperature with vigorous stirring for several hours until the reaction is complete (monitoring can be done by TLC or GC-MS).

-

Work-up: After cooling, the resulting product (Toluene-3,4-dithiol) is typically isolated by steam distillation or solvent extraction. The organic extract is then washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude dithiol can be further purified by vacuum distillation to yield the final product.

Self-Validating System & Causality: This protocol is robust because the strong acidic conditions and the reducing power of tin(II) chloride (formed in situ) are highly effective for the reduction of sulfonyl chlorides to thiols. The progress of the reaction can be visually monitored as the solid sulfonyl chloride is consumed. The distinct properties of the resulting dithiol (e.g., its boiling point and characteristic odor) provide clear validation of a successful transformation.

Caption: Workflow for the synthesis of Toluene-3,4-dithiol.

Part 4: Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the hazardous nature of this reagent. All handling should be conducted with strict adherence to safety protocols.

Hazards Summary:

-

Corrosive: Causes severe skin burns and serious eye damage.[10][11] It is a lachrymator, meaning it causes tears.[3][11]

-

Reactive with Water: Contact with water or moisture liberates toxic and corrosive hydrogen chloride gas.[1][11]

-

Inhalation Hazard: Inhalation can cause severe irritation and chemical burns to the respiratory tract.[11][12]

Mandatory Handling Protocols:

-

Engineering Controls: Always handle Toluene-3,4-disulfonyl chloride inside a certified chemical fume hood to prevent inhalation of dust or vapors. Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Use tightly fitting safety goggles in combination with a face shield.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Spill Management: In case of a spill, evacuate the area. Do not use water. Absorb with a dry, inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.[11][12]

Storage:

-

Store in a tightly sealed container to prevent contact with moisture.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.

Conclusion

Toluene-3,4-disulfonyl chloride is a highly reactive, difunctional reagent whose synthetic utility is centered on the electrophilicity of its two sulfonyl chloride groups. While its direct applications are not as broadly documented as other isomers, its role as the key starting material for the synthesis of Toluene-3,4-dithiol is a clear demonstration of its value in providing access to important organosulfur compounds. The principles of its reactivity are well-understood and align with the established chemistry of aromatic sulfonyl chlorides, making it a predictable and powerful tool for the synthesis of complex molecules in research and development. Due to its hazardous nature, strict adherence to safety protocols during handling and storage is non-negotiable.

References

-

Wikipedia. 4-Toluenesulfonyl chloride. [Link]

-

Organic Syntheses Procedure. p. 943. [Link]

-

MSDS of 3-Toluenesulfonyl chloride. (2013, November 14). [Link]

-

PubChem. 4-Toluenesulfonyl chloride. [Link]

-

Sciencemadness Wiki. (2022, September 15). 4-Toluenesulfonyl chloride. [Link]

-

PrepChem.com. Preparation of 4-toluenesulfonyl chloride. [Link]

-

Merck Index. Toluene-3,4-dithiol. [Link]

-

Cole-Parmer. (2005, May 20). Material Safety Data Sheet - p-Toluenesulfonyl chloride. [Link]

-

SVKM IOP. (2023, May 24). Synthetic applications of p-toluenesulfonyl chloride: A recent update. [Link]

-

Georganics. (2023, August 9). p-Toluenesulfonyl chloride – description and application. [Link]

-

ChemSrc. toluenesulphonyl chloride | CAS#:26763-71-3. [Link]

-

Wikipedia. 3,4-Toluenedithiol. [Link]

-

Semantic Scholar. Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [Link]

-

PubChem. Toluene-3,4-dithiol. [Link]

-

ResearchGate. Spectroscopic data of 3, 4 and 5 in toluene and chloroform. [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]

- 4. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. How does 4 - Toluene Sulfonyl Chloride participate in addition reactions? - Blog [nuomengchemical.com]

- 7. svkm-iop.ac.in [svkm-iop.ac.in]

- 8. Toluene-3,4-dithiol [drugfuture.com]

- 9. 3,4-Toluenedithiol - Wikipedia [en.wikipedia.org]

- 10. capotchem.cn [capotchem.cn]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to the Synthesis of Toluene-3,4-disulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toluene-3,4-disulfonyl chloride is a key chemical intermediate, valued for the strategic placement of its two sulfonyl chloride groups on the toluene ring. This arrangement allows for the subsequent synthesis of a variety of complex molecules, including heterocyclic compounds and bidentate sulfur ligands. In the realm of pharmaceutical and materials science, this reagent serves as a critical building block. For instance, it is a documented precursor to toluene-3,4-dithiol, a compound used in the detection and analysis of various metals.[1] This guide provides a comprehensive overview of the synthesis of toluene-3,4-disulfonyl chloride, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential safety considerations.

Synthetic Strategy and Mechanistic Considerations

The synthesis of toluene-3,4-disulfonyl chloride is typically achieved through a two-step process starting from toluene:

-

Disulfonation: The introduction of two sulfonic acid groups onto the toluene ring via electrophilic aromatic substitution.

-

Chlorination: The conversion of the resulting disulfonic acid into the corresponding disulfonyl chloride.

Alternatively, a one-pot reaction using a significant excess of a chlorosulfonating agent can yield the desired product directly.

The Chemistry of Disulfonation

The initial sulfonation of toluene with a reagent like fuming sulfuric acid or chlorosulfonic acid is a classic example of electrophilic aromatic substitution. The methyl group of toluene is an activating, ortho-, para-director, leading to a mixture of toluene-2-sulfonic acid and toluene-4-sulfonic acid.

To achieve disubstitution, more forcing conditions are required, including higher temperatures and a large excess of the sulfonating agent. The first sulfonic acid group introduced is strongly deactivating and a meta-director. Therefore, the second sulfonation of toluene-4-sulfonic acid will be directed to the position meta to the sulfonic acid group and ortho to the methyl group, which is the 3-position. This directing effect is what ultimately leads to the desired toluene-3,4-disulfonic acid.

The direct conversion of an aromatic hydrocarbon to its sulfonyl chloride can be achieved by using an excess of chlorosulfonic acid.[2] The reaction proceeds through an initial sulfonation, followed by the conversion of the intermediate sulfonic acid to the sulfonyl chloride.[2]

Experimental Protocol: Synthesis of Toluene-3,4-disulfonyl Chloride

This protocol is based on established chemical principles for the sulfonation and chlorination of aromatic compounds.

Part 1: Synthesis of Toluene-3,4-disulfonic Acid

Materials and Equipment:

| Reagent/Equipment | Specification |

| Toluene | Reagent grade, dry |

| Fuming Sulfuric Acid | 20% SO₃ |

| Round-bottom flask | 500 mL, with a reflux condenser |

| Heating mantle | With temperature control |

| Stir bar | Magnetic |

| Ice bath |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, carefully add 100 mL of fuming sulfuric acid (20% SO₃).

-

Cool the flask in an ice bath and slowly add 20 mL of toluene dropwise with continuous stirring.

-

After the addition is complete, remove the ice bath and heat the mixture to 100-120°C for 4-6 hours. The reaction should be monitored for the disappearance of the toluene layer.

-

After cooling to room temperature, the reaction mixture is carefully poured over crushed ice. The toluene-3,4-disulfonic acid will be in the aqueous layer.

Part 2: Conversion to Toluene-3,4-disulfonyl Chloride

Materials and Equipment:

| Reagent/Equipment | Specification |

| Toluene-3,4-disulfonic acid solution | From Part 1 |

| Thionyl chloride (SOCl₂) | Reagent grade |

| N,N-Dimethylformamide (DMF) | Catalytic amount |

| Round-bottom flask | 500 mL, with a reflux condenser and gas trap |

| Heating mantle | With temperature control |

| Stir bar | Magnetic |

| Rotary evaporator | |

| Beaker, Funnel, etc. | Standard laboratory glassware |

Procedure:

-

The aqueous solution of toluene-3,4-disulfonic acid from Part 1 is concentrated under reduced pressure to remove most of the water.

-

To the concentrated sulfonic acid, add 100 mL of thionyl chloride and a few drops of DMF as a catalyst. This step should be performed in a well-ventilated fume hood.

-

The mixture is heated to reflux (approximately 76°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. A gas trap containing a sodium hydroxide solution should be used to neutralize these acidic gases.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under atmospheric pressure, followed by vacuum distillation.

-

The crude toluene-3,4-disulfonyl chloride is then purified by recrystallization from a suitable solvent, such as a mixture of hexane and ethyl acetate.

Data Summary

| Parameter | Value |

| Toluene | |

| Molar Mass | 92.14 g/mol |

| Volume | 20 mL |

| Density | 0.867 g/mL |

| Moles | ~0.188 mol |

| Fuming Sulfuric Acid (20% SO₃) | |

| Volume | 100 mL |

| Thionyl Chloride | |

| Molar Mass | 118.97 g/mol |

| Volume | 100 mL |

| Density | 1.636 g/mL |

| Toluene-3,4-disulfonyl chloride | |

| Molar Mass | 271.14 g/mol |

| Theoretical Yield | ~51 g |

| Appearance | Crystalline solid |

Visualizing the Process

Reaction Scheme

Caption: Overall synthesis of Toluene-3,4-disulfonyl Chloride.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Safety and Handling

The synthesis of toluene-3,4-disulfonyl chloride involves the use of highly corrosive and reactive chemicals. Adherence to strict safety protocols is mandatory.

-

Chlorosulfonic Acid and Fuming Sulfuric Acid: These are extremely corrosive and react violently with water, releasing large amounts of heat and toxic fumes.[2] Always handle these reagents in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

-

Thionyl Chloride: This reagent is also corrosive and reacts with water to produce HCl and SO₂ gases.[3] It is toxic if inhaled. All manipulations involving thionyl chloride must be conducted in a well-ventilated fume hood.

-

General Precautions: Ensure that an emergency shower and eyewash station are readily accessible. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Characterization

The identity and purity of the synthesized toluene-3,4-disulfonyl chloride should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: The presence of the sulfonyl chloride functional groups will be indicated by strong characteristic absorptions in the regions of 1375-1350 cm⁻¹ and 1180-1160 cm⁻¹.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product.

-

Melting Point Analysis: A sharp melting point is indicative of high purity.

Conclusion

The synthesis of toluene-3,4-disulfonyl chloride is a multi-step process that requires careful control of reaction conditions and strict adherence to safety protocols. This guide provides a robust framework for its preparation, from the fundamental principles of the reaction mechanism to a detailed experimental workflow. For researchers in drug development and materials science, a thorough understanding of this synthesis is crucial for the successful application of this versatile chemical intermediate in the creation of novel and functional molecules.

References

- Traill, D. (1945). Chlorosulfonic Acid - A Versatile Reagent. Royal Institute of Chemistry.

- US3686300A, "Process for the preparation of p-toluenesulfochloride", issued 1972-08-22.

-

Wikipedia. (2024). Thionyl chloride. [Link]

- US4131619A, "Preparation of 2-chloro-4-toluenesulfonyl chloride", issued 1978-12-26.

-

Chemistry Stack Exchange. (2024). Major product in chloro-sulfonation of toluene. [Link]

-

Royal Society of Chemistry. (2022). CHAPTER 6: Chlorination Using Thionyl Chloride. [Link]

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

ResearchGate. (n.d.). (A) Conversion of sulfonate to sulfonylchloride with thionylchloride at.... [Link]

-

NurdRage. (2019, August 22). Make p-Toluenesulfonic Acid. YouTube. [Link]

- Patsnap. (2016). Preparation method of p-toluene sulfonyl chloride.

-

Organic Syntheses. (n.d.). p-TOLYLSULFONYLMETHYLNITROSAMIDE. [Link]

-

PrepChem.com. (n.d.). Preparation of 4-toluenesulfonyl chloride. [Link]

- Google Patents. (n.d.). A kind of preparation method of p-methyl benzenesulfonic acid.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Sciencemadness Discussion Board. (2008). purifying toluene properly. [Link]

- Google Patents. (n.d.).

-

NileRed. (2017, March 21). Preparation of toluene and (de)sulfonation in detail. YouTube. [Link]

- Mills, W. H., & Clark, R. E. D. (1936). 35. Stereochemistry of some new complex thio-salts of mercury, cadmium, and zinc. Journal of the Chemical Society (Resumed), 175-181.

-

Wiley Online Library. (n.d.). Benzenedisulfonic Acid as an ALD/MLD Building Block for Crystalline Metal‐Organic Thin Films. [Link]

-

ResearchGate. (2025). THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. [Link]

-

PubMed. (2006). Speciation of particle-associated resin acids and chromophoric compounds in water samples from the biological treatment system of two New Zealand pulp mills. [Link]

-

MDPI. (2021). M(II)Al4 Type Layered Double Hydroxides—Preparation Using Mechanochemical Route, Structural Characterization and Catalytic Application. [Link]

-

ResearchGate. (2025). Exploring a novel preparation method of 1D metal organic frameworks based on supercritical CO 2. [Link]

-

Frontiers. (2022). Impact of Synthesis Method and Metal Salt Precursors on the CO2 Adsorption Performance of Layered Double Hydroxides Derived Mixe. [Link]

Sources

Technical Deep Dive: Toluene-3,4-disulfonyl Chloride

This technical guide details the structural properties, synthesis, and applications of Toluene-3,4-disulfonyl chloride (4-methylbenzene-1,2-disulfonyl chloride).[1]

CAS: 26627-38-3 | Molecular Formula: C₇H₆Cl₂O₄S₂[1][2]

Executive Summary

Toluene-3,4-disulfonyl chloride (TDSC) is a specialized organosulfur building block distinct from the industrially common toluene-2,4-disulfonyl chloride.[1] While the 2,4-isomer is readily accessible via direct chlorosulfonation of toluene, the 3,4-isomer requires specific synthetic engineering to achieve the ortho-sulfonyl positioning relative to each other (positions 3 and 4), while maintaining the methyl group at position 1.[1]

This compound is primarily utilized as a bifunctional electrophile in the synthesis of fused heterocyclic systems (such as benzodithiazoles) and as the immediate precursor to Toluene-3,4-dithiol , a critical chelating agent for the colorimetric analysis of transition metals (Mo, W, Sn).[1]

Structural Identity & Physicochemical Profile[2][3][4][5]

The defining feature of TDSC is the vicinal (adjacent) arrangement of the two sulfonyl chloride groups. This geometry creates a "molecular clamp," allowing it to react with bifunctional nucleophiles to form 5- or 6-membered fused rings, a property not shared by the meta (2,[1]4) isomer.[2][3]

| Property | Data |

| IUPAC Name | 4-methylbenzene-1,2-disulfonyl chloride |

| Common Name | Toluene-3,4-disulfonyl chloride |

| CAS Number | 26627-38-3 |

| Molecular Weight | 289.16 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, Toluene; Hydrolyzes in Water |

| Reactivity Class | Bis-electrophile (Sulfonylating agent) |

Synthetic Routes & Production Logic

The Regioselectivity Challenge

Direct chlorosulfonation of toluene is governed by the ortho/para directing power of the methyl group. This predominantly yields toluene-2,4-disulfonyl chloride .[1] To access the 3,4-isomer , researchers must bypass standard electrophilic aromatic substitution and utilize the Sandmeyer-type chlorosulfonation of the corresponding diamine.[1]

Validated Synthesis Pathway (Meerwein Reaction)

The most reliable route involves the diazotization of 3,4-diaminotoluene followed by reaction with sulfur dioxide and copper(II) chloride.

Mechanism:

-

Diazotization: 3,4-diaminotoluene is converted to the bis-diazonium salt using sodium nitrite and HCl.[1]

-

Chlorosulfonation: The diazonium species undergoes a radical decomposition in the presence of

and catalytic

Figure 1: Synthetic workflow for Toluene-3,4-disulfonyl chloride via the Sandmeyer-Meerwein route.[1]

Reactivity & Mechanistic Pathways[2][9]

TDSC serves as a "double-barreled" electrophile.[2] Its reactivity is defined by the high leaving-group ability of the chloride ions, activated by the sulfonyl groups.[1]

A. Reduction to Dithiol (The "Mills-Clark" Reduction)

The most historically significant application of TDSC is its reduction to Toluene-3,4-dithiol (CAS 496-74-2) .[1] This dithiol is a standard reagent for the spectrophotometric determination of Molybdenum, Tungsten, and Tin.[1]

B. Heterocyclic Annulation (Medicinal Chemistry)

When reacted with primary amines or diamines, TDSC undergoes double nucleophilic substitution.

-

With Primary Amines (

): Forms cyclic disulfonimides (sultams). -

With 1,2-Diamines: Forms fused benzothiadiazine or benzodithiazole derivatives.[1]

Figure 2: Divergent reactivity pathways of TDSC leading to chelators (Path A) or heterocycles (Path B).[1]

Experimental Protocols

Protocol A: Synthesis of Toluene-3,4-dithiol from TDSC

Adapted from Mills & Clark (1936).[1]

Objective: Reduction of the disulfonyl chloride to the dithiol.

-

Preparation: Dissolve 10 mmol of Toluene-3,4-disulfonyl chloride in glacial acetic acid.

-

Reduction: Add excess granulated Zinc (or Tin) and slowly add concentrated HCl while maintaining the temperature between 60–80°C.

-

Extraction: The dithiol forms as an oil. Steam distill or extract with benzene/ether.[2]

-

Purification: The product is air-sensitive (oxidizes to disulfide). Store under inert atmosphere (Argon/Nitrogen).

Protocol B: General Sulfonylation of Amines

Objective: Synthesis of sulfonamide derivatives.

-

Setup: In a dry flask under

, dissolve 1.0 eq of TDSC in anhydrous DCM. -

Addition: Cool to 0°C. Add 2.2 eq of Triethylamine (or Pyridine) followed by 1.0 eq of the target diamine/amine.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

-

Workup: Quench with 1M HCl. Extract with DCM.[2] Wash organic layer with brine, dry over

.[1] -

Crystallization: Recrystallize from Ethanol/Hexane.

Handling, Stability & Safety

-

Corrosivity: TDSC hydrolyzes to form hydrochloric acid and the corresponding sulfonic acid. It causes severe skin burns and eye damage.[2]

-

Moisture Sensitivity: Store in a desiccator or glovebox.[2] Exposure to humid air degrades the material to the disulfonic acid (hygroscopic solid).

-

Pressure Buildup: Old bottles may accumulate HCl gas.[2] Open carefully in a fume hood.

References

-

Mills, W. H., & Clark, R. E. D. (1936).[1] "Toluene-3,4-dithiol." Journal of the Chemical Society, 175-181.[1] [1]

-

GuideChem. (2024).[2] "Toluene-3,4-disulfonyl chloride CAS 26627-38-3 Details."

-

European Patent Office. (2008).[2] "Dental composite resin for core build-up (EP 1974713 A2)." Listing TDSC as a polymerization modulator.

Sources

Technical Deep Dive: Toluene-3,4-disulfonyl Chloride

Executive Summary

Toluene-3,4-disulfonyl chloride (CAS: 26627-38-3) is a specialized, bifunctional electrophile primarily utilized as a precursor for the synthesis of toluene-3,4-dithiol (a critical chelating agent in inorganic analysis) and as a polymerization accelerator in advanced dental materials. Unlike its abundant isomer, toluene-2,4-disulfonyl chloride, the 3,4-isomer features ortho-positioned sulfonyl groups, conferring unique cyclization potential and distinct regioselectivity. This guide delineates its reactivity profile, focusing on its utility in heterocycle synthesis, reduction pathways, and supramolecular chemistry.

Chemical Architecture & Reactivity Profile

Structural Analysis

The molecule consists of a toluene core functionalized with two sulfonyl chloride (-SO₂Cl) groups at positions 3 and 4. This specific arrangement creates an ortho-disulfonyl motif, which is geometrically primed for the formation of five- or six-membered fused rings upon reaction with bifunctional nucleophiles.

| Feature | Description | Impact on Reactivity |

| C1-Methyl Group | Electron-donating (+I effect) | Increases electron density of the ring, modulating electrophilicity. |

| C3-Sulfonyl Chloride | Meta to Methyl | High Electrophilicity. Less influenced by the methyl group's electron donation. |

| C4-Sulfonyl Chloride | Para to Methyl | Reduced Electrophilicity. Stabilized by electron donation from the methyl group. |

| Ortho-Proximity | Positions 3 & 4 are adjacent | Facilitates "molecular tweezer" behavior and cyclization reactions. |

Regioselectivity (The "3-First" Rule)

In nucleophilic substitution reactions where stoichiometry is controlled (1:1 equivalent of nucleophile), the C3-sulfonyl chloride is kinetically favored.

-

Electronic Rationale: The methyl group at C1 donates electron density via induction and hyperconjugation primarily to the ortho (C2, C6) and para (C4) positions. The C3 position (meta) receives negligible electron density enhancement. Consequently, the sulfur atom at C3 is more electron-deficient (more electrophilic) than the sulfur at C4.

-

Steric Rationale: While C3 is flanked by the methyl group (at C1, but separated by C2) and the sulfonyl at C4, the electronic activation typically dominates in sulfonyl transfer reactions unless the nucleophile is exceptionally bulky.

Mechanistic Pathways & Synthetic Utility

Reduction: The Mills-Clark Pathway (Dithiol Synthesis)

The most historically significant application of toluene-3,4-disulfonyl chloride is its reduction to toluene-3,4-dithiol (Dithiol) . This transformation, pioneered by Mills and Clark, utilizes a metal/acid reduction system to convert the high-oxidation-state sulfur (S+6) to the thiol state (S-2).

-

Mechanism: Stepwise reduction involving sulfinic acid intermediates.

-

Utility: Toluene-3,4-dithiol is a standard analytical reagent for the colorimetric detection of Molybdenum (Mo), Tungsten (W), and Tin (Sn), forming stable, colored complexes.

Cyclization: Heterocycle Formation

Reaction with 1,2-diamines or 1,2-amino alcohols yields fused sultams or disulfonimides. The rigid ortho arrangement forces the nucleophile to bridge the two sulfur atoms, often expelling two equivalents of HCl.

Figure 1: Primary reactivity manifolds for Toluene-3,4-disulfonyl chloride.

Experimental Protocols

Synthesis of Toluene-3,4-dithiol (Reduction Protocol)

Adapted from Mills & Clark (1936) and modern adaptations.

Prerequisites:

-

Reagent: Toluene-3,4-disulfonyl chloride (10 g)

-

Reductant: Tin powder (Zn dust can be used in modified procedures)

-

Solvent/Acid: Concentrated HCl, Glacial Acetic Acid

Workflow:

-

Dissolution: Dissolve the disulfonyl chloride in glacial acetic acid (approx. 50 mL) with gentle warming (40°C).

-

Reduction: Add tin powder (approx. 15 g) slowly to the solution.

-

Acidification: Dropwise addition of concentrated HCl (20 mL). Caution: Exothermic reaction with evolution of hydrogen gas.

-

Reflux: Heat the mixture to reflux for 1-2 hours to ensure complete reduction of sulfonyl groups to thiols.

-

Extraction: Cool the mixture. The dithiol often separates as a waxy oil.[1] Extract with benzene or toluene.

-

Purification: Distillation under reduced pressure (bp ~185°C at 84 mmHg) or use directly as a crude reagent for metal complexation.

General Sulfonylation of Amines

To exploit the regioselectivity or form cross-links:

-

Setup: Flame-dried round-bottom flask, inert atmosphere (N₂).

-

Solvent: Anhydrous THF or DCM.

-

Base: Pyridine (2.2 equiv) or Triethylamine (2.2 equiv) to scavenge HCl.

-

Addition:

-

For Cyclization: Add the diamine (1.0 equiv) dropwise to a dilute solution of the disulfonyl chloride to favor intramolecular reaction over intermolecular polymerization.

-

For Mono-functionalization: Add the disulfonyl chloride (1.0 equiv) to the amine (0.9 equiv) at 0°C.

-

-

Workup: Quench with water, extract with EtOAc, wash with brine.

Applications in Advanced Materials[3]

Dental Adhesives & Cements

Recent patent literature identifies toluene-3,4-disulfonyl chloride as a critical component in "Redox Initiator Systems" for dental resins.

-

Function: It acts as an oxidizing agent in conjunction with amine reducing agents and peroxides.

-

Mechanism: The sulfonyl group facilitates the generation of radicals in acidic environments (like glass ionomer cements), improving the curing depth and polymer stability where traditional initiators fail.

Metal Chelation & Analysis

The derivative Toluene-3,4-dithiol forms specific colored complexes:

-

Molybdenum (VI): Green complex (extractable in amyl acetate).

-

Tungsten (VI): Blue-green complex.

-

Tin (II): Red precipitate.

Safety & Stability

-

Hazards: Corrosive (Causes severe skin burns and eye damage). Reacts violently with water to release HCl gas.

-

Storage: Store under nitrogen in a desiccator. Moisture sensitivity is higher than p-toluenesulfonyl chloride due to the electron-withdrawing effect of the second sulfonyl group.

-

Decomposition: Thermal decomposition releases SOx and Cl gases.

References

-

Mills, W. H., & Clark, R. E. D. (1936).[1] "35. Toluene-3:4-dithiol and its derivatives." Journal of the Chemical Society (Resumed), 175-181. Link

-

DrugFuture. "Toluene-3,4-dithiol Entry & Synthesis." DrugFuture Chemical Database. Link

-

European Patent Office. (2008). "EP1974713A2: Dental composite resin for core build-up." Google Patents. Link

-

Santa Cruz Biotechnology. "Toluene-3,4-dithiol Product Data." SCBT. Link

-

BenchChem. "Reactivity of Sulfonyl Chlorides." BenchChem Technical Guides. Link

Sources

An In-Depth Technical Guide to the Stability and Decomposition of Toluene-3,4-disulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Toluene-3,4-disulfonyl chloride is a highly reactive bifunctional molecule utilized as a key intermediate and building block in the synthesis of various pharmaceuticals and specialty chemicals. Its utility is intrinsically linked to the electrophilicity of its two sulfonyl chloride moieties, which, while synthetically advantageous, also renders the molecule susceptible to degradation. An in-depth understanding of its stability profile and decomposition pathways is paramount for ensuring the integrity of synthetic processes, the purity of final products, and the safety of handling and storage operations. This guide provides a comprehensive technical overview of the stability and decomposition of toluene-3,4-disulfonyl chloride, including its primary degradation pathways, recommended handling and storage protocols, and robust analytical methodologies for its characterization and stability assessment.

Introduction to Toluene-3,4-disulfonyl Chloride: A Molecule of Synthetic Importance

Toluene-3,4-disulfonyl chloride, with the chemical formula C₇H₆Cl₂O₄S₂, is an aromatic organic compound featuring a toluene core functionalized with two sulfonyl chloride groups at the 3 and 4 positions. The presence of two highly electrophilic sulfur centers makes it a versatile cross-linking agent and a precursor for the synthesis of a variety of compounds, including sulfonamides, sulfonate esters, and other heterocyclic systems of medicinal interest. The reactivity of the sulfonyl chloride groups is the cornerstone of its synthetic utility; however, this reactivity also presents significant challenges related to its stability and handling.[1]

The molecule's stability is a critical parameter that influences its shelf-life, the design of synthetic routes, and the impurity profile of the resulting products. Degradation can lead to a loss of potency of the reagent, the formation of undesirable byproducts, and potential safety hazards. This guide aims to provide a detailed understanding of the factors governing the stability of toluene-3,4-disulfonyl chloride and the mechanisms of its decomposition.

Chemical Stability and Decomposition Pathways

The stability of toluene-3,4-disulfonyl chloride is primarily influenced by its susceptibility to nucleophilic attack, particularly by water, and its potential for thermal and photochemical degradation. The two sulfonyl chloride groups on the aromatic ring exhibit different reactivities, which can lead to a complex mixture of degradation products.[2]

Hydrolytic Decomposition

Hydrolysis is the most common degradation pathway for sulfonyl chlorides.[3][4] The presence of atmospheric moisture or residual water in solvents can lead to the rapid conversion of the sulfonyl chloride groups to sulfonic acids, with the concomitant release of hydrochloric acid (HCl).

The hydrolysis of toluene-3,4-disulfonyl chloride is expected to proceed in a stepwise manner, with the first hydrolysis step being faster than the second. The electron-withdrawing nature of the second sulfonyl chloride group enhances the electrophilicity of the sulfur atom, making the initial attack by water more favorable. Once the first group is hydrolyzed to a sulfonic acid, the electron-withdrawing effect on the remaining sulfonyl chloride is slightly diminished, potentially slowing down the second hydrolysis step.[2][5]

Proposed Hydrolytic Decomposition Pathway:

Caption: Proposed stepwise hydrolysis of toluene-3,4-disulfonyl chloride.

Thermal Decomposition

Aromatic sulfonyl chlorides can undergo thermal decomposition, although they are generally more stable than their aliphatic counterparts.[6] At elevated temperatures, desulfonation can occur, leading to the extrusion of sulfur dioxide (SO₂) and the formation of chlorinated aromatic compounds.[7] For toluene-3,4-disulfonyl chloride, this could potentially lead to the formation of dichlorotoluene isomers. Another possible thermal degradation pathway involves the homolytic cleavage of the S-Cl bond, generating sulfonyl radicals that can participate in subsequent reactions.[8]

Proposed Thermal Decomposition Pathways:

Caption: Potential thermal decomposition pathways for toluene-3,4-disulfonyl chloride.

Photochemical Decomposition

Aromatic compounds, particularly those with halogenated functional groups, can be susceptible to photochemical degradation upon exposure to UV light.[9] For toluene-3,4-disulfonyl chloride, photolysis could induce homolytic cleavage of the S-Cl bond, leading to the formation of sulfonyl radicals. These highly reactive species can then undergo a variety of reactions, including dimerization, abstraction of hydrogen atoms from the solvent, or reaction with other molecules, leading to a complex mixture of degradation products.

Safe Handling and Storage: A Self-Validating System

Given its reactivity, particularly its moisture sensitivity, stringent handling and storage procedures are crucial to maintain the integrity of toluene-3,4-disulfonyl chloride and ensure laboratory safety.

Personal Protective Equipment (PPE)

Due to its corrosive nature and the potential for release of HCl upon hydrolysis, appropriate PPE is mandatory. This includes:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A chemical-resistant lab coat or apron.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. In cases of potential high exposure, a respirator may be necessary.

Storage Conditions

Proper storage is critical to prevent degradation.[10][11]

| Parameter | Recommendation | Rationale |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent contact with atmospheric moisture. |

| Temperature | Store in a cool, dry place. | To minimize thermal decomposition and reduce the rate of hydrolysis. |

| Container | Use tightly sealed, corrosion-resistant containers (e.g., glass with PTFE-lined caps). | To prevent moisture ingress and reaction with the container material. |

| Incompatible Materials | Store away from water, alcohols, amines, strong bases, and oxidizing agents. | To avoid violent reactions and accelerated decomposition.[12][13] |

Experimental Protocols for Stability and Purity Assessment

A multi-faceted analytical approach is necessary to fully characterize the stability and purity of toluene-3,4-disulfonyl chloride.

Purity Determination by HPLC-UV

A stability-indicating HPLC method is essential for separating the parent compound from its potential degradation products.

Protocol: Stability-Indicating HPLC-UV Method

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is recommended to separate the polar degradation products (sulfonic acids) from the less polar parent compound.

-

Solvent A: 0.1% Phosphoric acid in water.

-

Solvent B: Acetonitrile.

-

Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (90-10% B), 30-35 min (10% B).

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 230 nm).

-

Sample Preparation: Dissolve a known amount of toluene-3,4-disulfonyl chloride in a dry, aprotic solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.[14]

-

Analysis: Inject the sample and analyze the chromatogram for the presence of any degradation peaks. The purity can be calculated based on the relative peak areas.

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[14][15][16]

Workflow for Forced Degradation Studies:

Caption: Experimental workflow for forced degradation studies of toluene-3,4-disulfonyl chloride.

Detailed Protocols for Forced Degradation:

-

Acid Hydrolysis: To 1 mL of the stock solution (1 mg/mL in acetonitrile), add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for a specified period (e.g., 30 min, 2, 8 hours). At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period (e.g., 2, 8, 24 hours). At each time point, withdraw a sample and dilute for HPLC analysis.

-

Thermal Degradation: Place a known amount of solid toluene-3,4-disulfonyl chloride in an oven at 80°C for a specified period (e.g., 1, 3, 7 days). At each time point, withdraw a sample, dissolve it in acetonitrile, and analyze by HPLC.

-

Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[17] A control sample should be kept in the dark under the same conditions. Analyze the samples at specified time points by HPLC.

Identification of Degradation Products by LC-MS/MS

For samples showing significant degradation, LC-MS/MS is a powerful tool for the structural elucidation of the degradation products.[18]

Protocol: LC-MS/MS Analysis

-

Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap).

-

LC Conditions: Use the same stability-indicating HPLC method developed previously.

-

MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of potential degradation products.

-

Scan Mode: Full scan MS to identify the molecular ions of the degradation products, followed by product ion scans (MS/MS) of the major degradation peaks to obtain fragmentation patterns for structural elucidation.

-

-

Data Analysis: Propose structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns. For example, the hydrolysis products would be expected to have molecular weights corresponding to the replacement of one or both chlorine atoms with hydroxyl groups.

Applications in Drug Development and the Importance of Stability

Toluene-3,4-disulfonyl chloride is a valuable reagent in drug discovery and development, primarily for the synthesis of sulfonamides, which are a prominent class of therapeutic agents.[12][13] The stability of this starting material is critical for:

-

Reproducibility of Reactions: Using a partially degraded reagent can lead to lower yields, inconsistent reaction profiles, and the formation of impurities that can be difficult to remove.

-

Impurity Profiling: Degradation products of toluene-3,4-disulfonyl chloride can react with other components in the reaction mixture, leading to the formation of novel impurities in the drug substance. A thorough understanding of the starting material's stability is therefore essential for comprehensive impurity profiling.

-

Process Safety: The uncontrolled release of HCl gas from hydrolysis can pose a significant safety risk, especially on a larger scale.

Conclusion

Toluene-3,4-disulfonyl chloride is a highly reactive and valuable synthetic intermediate whose utility is directly tied to its electrophilic nature. This reactivity, however, necessitates a thorough understanding of its stability and decomposition pathways. The primary degradation route is hydrolysis, leading to the formation of the corresponding sulfonic acids. Thermal and photochemical degradation are also potential pathways that can lead to a complex mixture of byproducts.

For researchers, scientists, and drug development professionals, implementing robust handling, storage, and analytical testing protocols is not merely a matter of good laboratory practice but a fundamental requirement for ensuring the quality, safety, and reproducibility of their work. The methodologies and insights provided in this guide offer a framework for the effective management and utilization of toluene-3,4-disulfonyl chloride, ultimately contributing to the successful development of novel therapeutics and other advanced materials.

References

- Sanecki, P., & Rokaszewski, E. (1987). Kinetics of hydrolysis of aromatic mono- and disulfonyl chlorides. Canadian Journal of Chemistry, 65(9), 2263-2267.

- Rokaszewski, E. (1987). Kinetics of hydrolysis of aromatic mono- and disulfonyl chlorides. Canadian Journal of Chemistry, 65(9), 2263-2267.

- Rogerson, J. B., & Williams, A. (1971). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 2, 255-258.

- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.

- Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

- Sharp Services. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.

- Goebel, E. R., & El-Gendy, M. A. (1984). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 73(6), 819-822.

- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.

- Arcoria, A., et al. (1978). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (11), 1343-1347.

- PubChem. (n.d.). Benzenesulfonyl chloride.

- ResolveMass Laboratories. (2026, February 15).

- Pharmaguideline. (n.d.).

- SGS. (n.d.).

- PMC. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.

- de Boer, Th. J., & Backer, H. J. (1963). p-Tolylsulfonylmethylnitrosamide. Organic Syntheses, Coll. Vol. 4, p.943.

- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- Lambert, T. H., & Nacsa, E. D. (n.d.).

- Blog. (2025, October 30).

- ResearchGate. (2026, January 22).

- Kamigaito, M., et al. (2002). Designing Functional Aromatic Multisulfonyl Chloride Initiators for Complex Organic Synthesis by Living Radical Polymerization. Macromolecules, 35(15), 5769-5775.

- Wikipedia. (n.d.). Sulfonyl halide.

- The Merck Index. (1936). Toluene-3,4-dithiol.

- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1,3-Benzenedisulfonyl chloride.

- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.

- Pearson. (2024, January 20). The sulfur atom in toluene sulfonyl chloride (TsCl) is strongly electrophilic. Why?.

- International Journal of Applied Research. (2016, October 18). Kinetic studies on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids in the presence of pyridine in.

- LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Journal of Applied Pharmaceutical Science. (n.d.).

- Georganics. (n.d.). Benzene-1,3-disulfonyl chloride - High purity.

- Georganics. (2021, October 25).

- ResearchGate. (2025, August 6). SULFONYL CHLORIDES - NOVEL SOURCE OF FREE RADICALS.

- Wikipedia. (n.d.). 3,4-Toluenedithiol.

- ResearchGate. (n.d.). Synthesis and characterization of toluene-3,4-dithiolatoantimony(III)

- Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl.

- Benchchem. (n.d.). A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride.

- PMC. (n.d.).

- PubMed. (2025, October 28). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy.

- International Journal of Innovative Research in Science, Engineering and Technology. (2015, March 15). Development and Validation of LC-MS/MS Method for the Analysis of P-Toluenesulfonicacid, In Antiviral Drug Acyclovir.

- Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles.

Sources

- 1. The sulfur atom in toluene sulfonyl chloride (TsCl) is strongly e... | Study Prep in Pearson+ [pearson.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. Benzene-1,3-disulfonyl chloride - High purity | EN [georganics.sk]

- 11. Benzene-1,3-disulfonyl chloride – general description [georganics.sk]

- 12. How does 4 - Toluene Sulfonyl Chloride participate in addition reactions? - Blog [nuomengchemical.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. sgs.com [sgs.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Toluene-3,4-disulfonyl chloride

An In-depth Technical Guide to the Synthesis of Toluene-3,4-disulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Toluene-3,4-disulfonyl chloride is a highly reactive aromatic organic compound featuring two sulfonyl chloride functional groups. While not as commonly cited as its monosulfonylated counterparts like p-toluenesulfonyl chloride (TsCl)[1][2], its unique 3,4-substitution pattern on the toluene ring makes it a valuable and specific building block in synthetic chemistry. Its primary significance lies in its role as a precursor to other important molecules. For instance, it is a key starting material for the synthesis of toluene-3,4-dithiol, a reagent used in the analytical detection of various heavy metals, including bismuth, molybdenum, and tin.[3] The two adjacent sulfonyl groups provide a platform for creating unique molecular architectures, making this compound a target of interest for specialty chemical synthesis and materials science.

This guide provides a comprehensive overview of the logical synthesis of Toluene-3,4-disulfonyl chloride. Due to the specificity of this molecule, direct, modern literature protocols are scarce. Therefore, this document synthesizes established, field-proven chemical principles and analogous procedures to construct a reliable synthetic strategy. We will delve into the mechanistic rationale behind each step, provide detailed experimental protocols for key transformations, and address critical safety considerations.

Part 1: A Mechanistic Approach to Synthetic Design

The synthesis of Toluene-3,4-disulfonyl chloride is a classic exercise in controlling electrophilic aromatic substitution. The challenge lies in introducing two sulfonyl groups onto the toluene ring at the specific 3 and 4 positions. This requires a strategic, multi-step approach that leverages the directing effects of the substituents.

The Directing Effects at Play:

-

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director. In the initial reaction with toluene, an incoming electrophile will preferentially add to the positions ortho (2, 6) or para (4) to the methyl group.

-

Sulfonic Acid/Sulfonyl Chloride Group (-SO₃H / -SO₂Cl): These groups are strongly deactivating and are meta-directors. Once one sulfonyl group is on the ring, it will direct subsequent electrophiles to the positions meta to itself.

Based on these principles, a direct, one-pot disulfonation of toluene is unlikely to yield the desired 3,4-isomer in high purity. A more logical and controllable pathway is a sequential sulfonation, as outlined below.

Caption: Proposed synthetic pathway for Toluene-3,4-disulfonyl chloride.

This strategy leverages the fact that in the second sulfonation step, the methyl group of p-toluenesulfonic acid directs to the 3-position (ortho to -CH₃), and the existing sulfonic acid group also directs to the 3-position (meta to -SO₃H). This synergistic effect makes the formation of the 3,4-disubstituted product the most favorable outcome.

Part 2: Core Synthetic Transformations & Protocols

This section details the experimental procedures for each major step in the proposed synthesis. Safety is paramount, as these reactions involve highly corrosive and reactive materials.[2][4] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Synthesis of the Precursor: p-Toluenesulfonic Acid

The synthesis of p-toluenesulfonyl chloride, a common laboratory reagent, begins with the sulfonation of toluene.[1] The resulting p-toluenesulfonic acid is the direct precursor for our synthesis.

Protocol: Sulfonation of Toluene

-

Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet leading to a scrubber (to neutralize any evolved gases).

-

Reaction: In the flask, place 130 g of pure toluene.[5] Begin stirring and heat the toluene to 100°C.[5]

-

Reagent Addition: Slowly add 450 g of concentrated sulfuric acid from the dropping funnel over 1-2 hours, maintaining the temperature at 100°C.[5] The reaction is exothermic, so the rate of addition should be controlled to maintain a steady temperature.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 100°C for approximately 6 hours to ensure the reaction goes to completion.[5]

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a large beaker containing crushed ice with vigorous stirring. This will precipitate the toluenesulfonic acid.

-

The resulting mixture of ortho- and para-toluenesulfonic acids can be neutralized. Add limewater (a solution of calcium hydroxide) to neutralize the excess sulfuric acid, which precipitates as calcium sulfate.[5]

-

Filter off the calcium sulfate. To the filtrate, add sodium carbonate to precipitate any remaining calcium as calcium carbonate and form the sodium salts of the toluenesulfonic acids.[5]

-

Filter again and evaporate the filtrate. The sodium salt of p-toluenesulfonic acid will crystallize out, allowing for separation from the more soluble ortho-isomer.

-

Disulfonation to Toluene-3,4-disulfonic Acid (Proposed Protocol)

This step requires forcing a second sulfonyl group onto the electron-deficient ring of p-toluenesulfonic acid. This necessitates harsher conditions than the initial sulfonation.

Protocol: Sulfonation of p-Toluenesulfonic Acid

-

Apparatus Setup: Use the same setup as in section 2.1, ensuring the gas scrubber is prepared for sulfur trioxide fumes.

-

Reaction: Place the dried p-toluenesulfonic acid (or its sodium salt) from the previous step into the reaction flask.

-

Reagent Addition: Cool the flask in an ice bath. Slowly and carefully add fuming sulfuric acid (oleum, 20-30% free SO₃) in a 3:1 molar excess relative to the p-toluenesulfonic acid.

-

Reaction Completion: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-100°C. The reaction progress should be monitored (e.g., by HPLC). Maintain heating for 4-8 hours, or until the reaction is complete.

-

Workup and Isolation:

-

Cool the reaction vessel thoroughly in an ice-salt bath.

-

With extreme caution and vigorous stirring, slowly pour the reaction mixture onto a large volume of crushed ice.

-

The Toluene-3,4-disulfonic acid will precipitate from the cold aqueous solution.

-

Isolate the solid product by vacuum filtration and wash thoroughly with ice-cold water to remove residual sulfuric acid.

-

Dry the product under vacuum.

-

Chlorination to Toluene-3,4-disulfonyl chloride (Proposed Protocol)

The final step is the conversion of the disulfonic acid to the target disulfonyl chloride. Chlorosulfonic acid is an effective reagent for this transformation and is widely used in the industrial preparation of sulfonyl chlorides.[6][7]

Protocol: Chlorination of Toluene-3,4-disulfonic Acid

-

Apparatus Setup: Use a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a robust acid gas scrubber (HCl gas is evolved violently). The entire apparatus must be scrupulously dry.

-

Reaction: Place the dried Toluene-3,4-disulfonic acid in the flask.

-

Reagent Addition: Cool the flask to 0°C using an ice bath. Slowly add chlorosulfonic acid (at least 2.5 molar equivalents) dropwise.[7] Maintain the temperature below 10°C throughout the addition.[8]

-

Reaction Completion: Once the addition is complete, allow the mixture to slowly warm to room temperature, then heat to 50-60°C for 2-3 hours to ensure complete conversion.[7]

-

Workup and Isolation:

-

Cool the reaction mixture back down to room temperature.

-

In a separate large beaker, prepare a large volume of crushed ice and water.

-

Very slowly and carefully, pour the reaction mixture into the ice-water slurry with vigorous stirring.[4][7] This step is highly exothermic and evolves large quantities of HCl gas.

-

The solid Toluene-3,4-disulfonyl chloride will precipitate.

-

Collect the solid product by suction filtration and wash it thoroughly with cold water until the washings are neutral.

-

Dry the crude product, then purify by recrystallization from a suitable solvent (e.g., a mixture of toluene and hexanes, or chloroform).[9]

-

Caption: Experimental workflow for the workup and isolation of the final product.

Part 3: Quantitative Data and Safety Considerations

Reagent Stoichiometry Summary

| Step | Starting Material | Key Reagent | Molar Ratio (Reagent:Substrate) | Typical Conditions |

| 1. Monosulfonation | Toluene | Conc. Sulfuric Acid | ~3:1 by weight | 100°C, 6h[5] |

| 2. Disulfonation | p-Toluenesulfonic Acid | Fuming Sulfuric Acid (Oleum) | ~3:1 | 80-100°C, 4-8h |

| 3. Chlorination | Toluene-3,4-disulfonic Acid | Chlorosulfonic Acid | >2.5:1 | 0°C then 50-60°C, 2-3h[7][8] |

Safety Imperatives

The synthesis of Toluene-3,4-disulfonyl chloride involves substances that pose significant health and safety risks. A thorough risk assessment must be conducted before commencing any experimental work.

-

Corrosive Reagents: Concentrated sulfuric acid, fuming sulfuric acid (oleum), and chlorosulfonic acid are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[2] They are also potent respiratory irritants.

-

Reaction with Water: Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic, corrosive hydrogen chloride (HCl) gas.[2] All glassware must be completely dry, and the workup procedure of quenching the reaction mixture in ice must be performed with extreme care and control.

-

Toxic Fumes: The reactions evolve HCl and sulfur oxide gases, which are toxic and corrosive. All steps must be carried out in a high-performance chemical fume hood.

-

Toluene: Toluene is a flammable organic solvent.[8] Ensure there are no ignition sources nearby when it is in use.

References

- Mills, W. H., & Clark, R. E. D. (1936). The orientation of substituents in the dicyclic diphenyl series. Part VI. The preparation of 3:4-dinitrodiphenyl, and the behaviour of 3- and 4-nitro- and 3- and 4-amino-diphenyl on nitration. Journal of the Chemical Society, 175-180. (Note: While the full text may not be directly accessible, this reference establishes the historical preparation of the precursor to toluene-3,4-dithiol.)

- Vertex AI Search Result. Synthesis of sulfonyl chloride substrate precursors.

-

PrepChem.com. Preparation of 4-toluenesulfonyl chloride. Available at: [Link]

- ChemicalBook. O-TOLUENESULFONYL CHLORIDE synthesis. This source describes the general reaction of toluene with chlorosulfonic acid.

- Multichem Exports. Para toluene sulfonyl chloride.

- DK Pharmachem. 4-Toluene Sulfonyl Chloride Supplier.

-

Merck Index. Toluene-3,4-dithiol. Available at: [Link]

-

Wikipedia. 4-Toluenesulfonyl chloride. Available at: [Link]

- Patsnap. Preparation method of p-toluene sulfonyl chloride - CN105503671A.

-

Georganics. p-Toluenesulfonyl chloride – description and application. Available at: [Link]

- Google Patents. DE1912956A1 - Process for the preparation of p-toluenesulfonyl chloride. This patent describes various conditions for the synthesis of p-toluenesulfonyl chloride.

- Sarchem Labs. Unlocking para-Toluene Sulfonyl Chloride's Role in Fine Chemicals.

- Google Patents. US3686300A - Process for the preparation of p-toluenesulfochloride.

- Chemistry Stack Exchange. Major product in chloro-sulfonation of toluene.

- R. J. Cremlyn. Chlorosulfonic Acid - A Versatile Reagent. This book is an authoritative source on the uses of chlorosulfonic acid.

-

Sciencemadness Wiki. 4-Toluenesulfonyl chloride. Available at: [Link]

- ResearchGate. A Continuous Procedure for Preparation of para Functionalized Aromatic Thiols Using Newman—Kwart Chemistry.

-

Organic Syntheses. Sulfanilyl chloride, N-acetyl-. Available at: [Link]

- Google Patents. CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride.

-

Hopax. What are the reaction conditions for synthesizing Tosyl Chloride? - Blog. Available at: [Link]

Sources

- 1. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]

- 3. Toluene-3,4-dithiol [drugfuture.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. api.pageplace.de [api.pageplace.de]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. What are the reaction conditions for synthesizing Tosyl Chloride? - Blog - Nuomeng Chemical [nuomengchemical.com]

- 9. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols: Formation of Bis-sulfonamides with Toluene-3,4-disulfonyl Chloride

Introduction

Bis-sulfonamides are a significant class of organic compounds characterized by the presence of two sulfonamide groups. These moieties are integral to a wide array of pharmaceuticals, demonstrating diverse biological activities including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The sulfonamide functional group is a cornerstone in medicinal chemistry, with its derivatives being key components in numerous FDA-approved drugs.[4] Toluene-3,4-disulfonyl chloride is a versatile reagent that serves as a precursor for the synthesis of various bis-sulfonamide derivatives, making it a molecule of high interest for researchers in drug discovery and development. This document provides a detailed protocol for the synthesis of bis-sulfonamides using toluene-3,4-disulfonyl chloride, outlining the underlying chemical principles, procedural steps, and necessary safety precautions.

Mechanistic Insights: The Chemistry of Sulfonamide Formation

The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic nucleophilic acyl substitution reaction. The nitrogen atom of the amine, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[5] This is followed by the departure of the chloride ion, a good leaving group, resulting in the formation of a stable sulfur-nitrogen bond.

In the case of toluene-3,4-disulfonyl chloride, the molecule possesses two sulfonyl chloride groups, allowing for the reaction with two equivalents of an amine or one equivalent of a diamine to form a bis-sulfonamide. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[6] This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.

Reaction Workflow

The general workflow for the synthesis of bis-sulfonamides from toluene-3,4-disulfonyl chloride and a primary or secondary amine is depicted below.

Caption: General workflow for bis-sulfonamide synthesis.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of a bis-sulfonamide using toluene-3,4-disulfonyl chloride and a generic primary amine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Toluene-3,4-disulfonyl chloride | ≥98% | Commercial Source | Store in a desiccator. |

| Primary/Secondary Amine | ≥98% | Commercial Source | |

| Triethylamine | ≥99%, redistilled | Commercial Source | Store over KOH pellets. |

| Tetrahydrofuran (THF) | Anhydrous | Commercial Source | Use a freshly opened bottle or distill from sodium/benzophenone. |

| Dichloromethane (DCM) | ACS Grade | Commercial Source | For extraction. |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||

| Brine (Saturated NaCl solution) | Prepared in-house | ||

| Anhydrous Magnesium Sulfate (MgSO4) | Commercial Source | For drying organic layers. | |

| Diethyl Ether | ACS Grade | Commercial Source | For washing crystals. |

Safety Precautions

-

Toluene-3,4-disulfonyl chloride and its monofunctional analog, p-toluenesulfonyl chloride, are corrosive and can cause serious eye and skin damage. [7][8][9] They may also cause an allergic skin reaction.[7][8][9] Handle with extreme care in a well-ventilated chemical fume hood.[7][8]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., neoprene). [7]

-

Toluene-3,4-disulfonyl chloride reacts with water, potentially releasing corrosive hydrogen chloride gas. [7][9] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[7][8][9][10]

Step-by-Step Procedure

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add toluene-3,4-disulfonyl chloride (1.0 eq.).

-

Dissolve the disulfonyl chloride in anhydrous tetrahydrofuran (THF). The volume of THF should be sufficient to fully dissolve the starting material.

-

-

Addition of Amine and Base:

-

In a separate flask, prepare a solution of the desired primary or secondary amine (2.2 eq.) and triethylamine (2.5 eq.) in anhydrous THF.

-

Transfer this solution to the dropping funnel.

-

Cool the reaction flask containing the disulfonyl chloride solution to 0 °C using an ice-water bath.

-

Add the amine/triethylamine solution dropwise to the stirred disulfonyl chloride solution over a period of 30-60 minutes. A white precipitate of triethylamine hydrochloride will form.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 8-16 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting disulfonyl chloride is consumed.

-

-

Work-up and Extraction:

-

Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane (DCM).

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[11]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and evaporate the solvent in vacuo.

-

-

Purification:

-

The crude bis-sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.

-

Characterization

The structure and purity of the synthesized bis-sulfonamide should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure. The aromatic protons of sulfonamide derivatives typically show signals between 6.5 and 8.0 ppm.[12] The disappearance of the amine N-H protons (for primary amines) and the appearance of sulfonamide N-H protons (as a singlet between 8.78 and 10.15 ppm) are indicative of a successful reaction.[12][13]

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Characteristic stretching vibrations for the SO2 group (asymmetric and symmetric stretches around 1350-1300 cm-1 and 1160-1140 cm-1, respectively) and the S-N bond (around 900 cm-1) should be present.[12]

-

Melting Point: A sharp melting point indicates a high degree of purity.

Reaction Mechanism Visualization

The nucleophilic attack of the amine on the sulfonyl chloride is the key step in this synthesis.

Caption: Simplified mechanism of sulfonamide formation.

Applications in Drug Development

Sulfonamide-containing compounds are of paramount importance in the pharmaceutical industry.[1][4] They are known to exhibit a wide spectrum of biological activities, making them valuable scaffolds for the design of new therapeutic agents.[3] Bis-sulfonamides, in particular, have been investigated for their potential as:

-

Anticancer Agents: Some sulfonamide derivatives have shown efficacy in cancer therapy.[1]

-

Antimicrobial Agents: The "sulfa drugs" were among the first successful antibacterial agents and new derivatives continue to be explored.[1][3]

-

Enzyme Inhibitors: Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases, which are targets for diuretics and anti-glaucoma drugs.[2][13]

The ability to synthesize a diverse library of bis-sulfonamides using toluene-3,4-disulfonyl chloride allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of drug candidates.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |